molecular formula C18H20N2O4S B2681909 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 899751-78-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2681909
CAS No.: 899751-78-1
M. Wt: 360.43
InChI Key: IGEIZHXMVMAZNX-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and a phenoxyacetamide group, which contributes to its diverse reactivity and functionality.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also interact with multiple targets.

Mode of Action

It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may interact with its targets in a way that results in similar biological activities.

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways . Therefore, it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that indole derivatives have diverse biological activities and potential therapeutic applications , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Phenoxyacetamide Group: Finally, the methanesulfonylated tetrahydroquinoline is reacted with phenoxyacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
  • Methyl 1-[2-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoethyl]-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its tetrahydroquinoline core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-5-6-14-12-15(9-10-17(14)20)19-18(21)13-24-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIZHXMVMAZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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